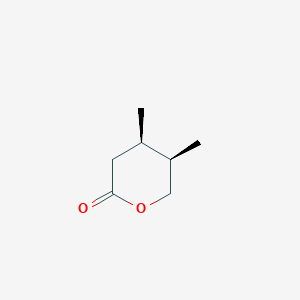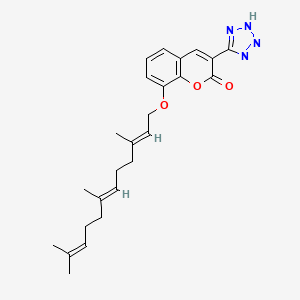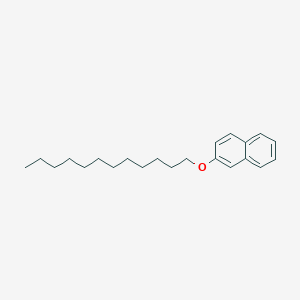
2-(Dodecyloxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dodecyloxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a dodecyloxy group attached to the second position of the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecyloxy)naphthalene typically involves the alkylation of 2-naphthol with dodecyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction conditions generally include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and increased efficiency. The use of catalysts, such as phase transfer catalysts, can further enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
2-(Dodecyloxy)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydronaphthalene derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
科学的研究の応用
2-(Dodecyloxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-(Dodecyloxy)naphthalene depends on its specific application. In biological systems, it may interact with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity and function. In organic electronics, its mechanism involves the transfer of electrons or holes, contributing to the material’s conductivity and optoelectronic properties.
類似化合物との比較
Similar Compounds
- 2-(Octyloxy)naphthalene
- 2-(Hexadecyloxy)naphthalene
- 2-(Methoxy)naphthalene
Uniqueness
2-(Dodecyloxy)naphthalene is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. The dodecyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and organic electronics.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
CAS番号 |
78904-64-0 |
|---|---|
分子式 |
C22H32O |
分子量 |
312.5 g/mol |
IUPAC名 |
2-dodecoxynaphthalene |
InChI |
InChI=1S/C22H32O/c1-2-3-4-5-6-7-8-9-10-13-18-23-22-17-16-20-14-11-12-15-21(20)19-22/h11-12,14-17,19H,2-10,13,18H2,1H3 |
InChIキー |
SGZSHWXSWILTIG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC2=CC=CC=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


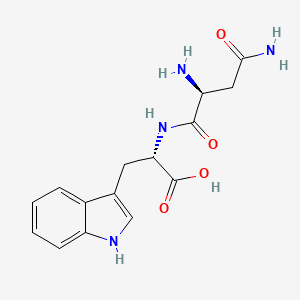
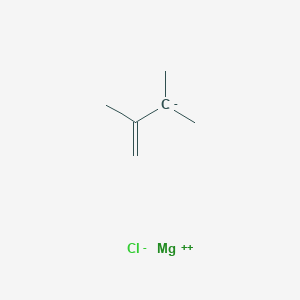
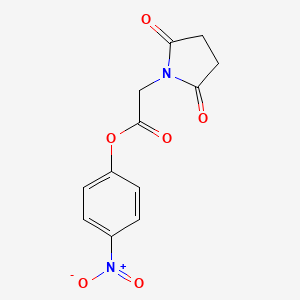
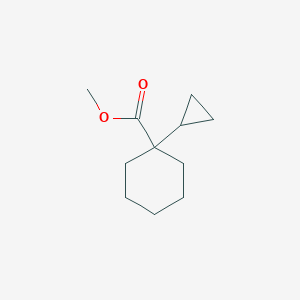
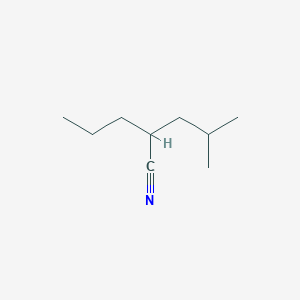
![2-[2-[[4-(Dihexylamino)-2-methylphenyl]methylidene]-1,1-dihydroxy-1-benzothiophen-3-ylidene]propanedinitrile](/img/structure/B14437071.png)
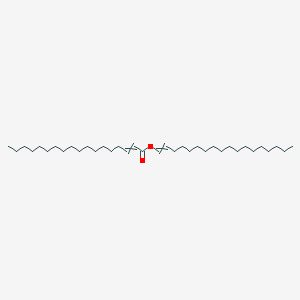
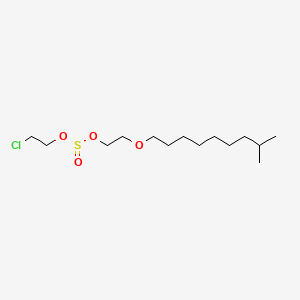
![Ethyl 2-{4-[(6-fluoroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14437089.png)
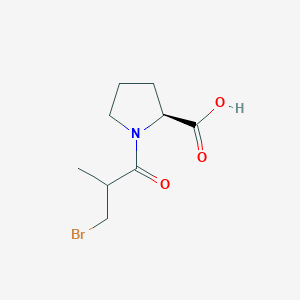
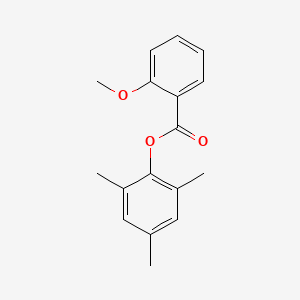
![{[(3,4-Dimethylcyclohex-3-en-1-ylidene)methoxy]methyl}benzene](/img/structure/B14437105.png)
